N-(4-{[(2-chlorobenzyl)sulfonyl]amino}phenyl)-N-methylacetamide
Description
N-{4-[(2-CHLOROPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLACETAMIDE is a chemical compound known for its stability and utility in various scientific fields. It is a white crystalline solid at room temperature and pressure. This compound is primarily used as an intermediate in organic synthesis and as a precursor for biologically active compounds with potential antibacterial and anti-inflammatory properties .
Properties
Molecular Formula |
C16H17ClN2O3S |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[4-[(2-chlorophenyl)methylsulfonylamino]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12(20)19(2)15-9-7-14(8-10-15)18-23(21,22)11-13-5-3-4-6-16(13)17/h3-10,18H,11H2,1-2H3 |
InChI Key |
FGUMPCODNNWQEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-CHLOROPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLACETAMIDE typically involves the reaction of 2-chlorobenzyl chloride with 4-methylbenzenesulfonamide under appropriate conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-CHLOROPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4-[(2-CHLOROPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(2-CHLOROPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to antibacterial or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-CHLOROPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLACETAMIDE
- N-{4-[(2-BROMOPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLACETAMIDE
Uniqueness
N-{4-[(2-CHLOROPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds with different substituents .
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